(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine
Overview
Description
(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine is a chiral ligand used in asymmetric synthesis and catalysis. It is known for its ability to form stable complexes with transition metals, which are essential in various catalytic processes. The compound is characterized by its pyrrolidine ring substituted with benzyl and diphenylphosphino groups, making it a valuable tool in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of (3S,4S)-1-Benzyl-pyrrolidine-3,4-diol.
Phosphination: The diol is then reacted with diphenylphosphine in the presence of a base to introduce the diphenylphosphino groups.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of high-throughput techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine undergoes various chemical reactions, including:
Complexation: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation and Reduction: Can participate in redox reactions depending on the metal center it is complexed with.
Substitution: The phosphino groups can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts such as palladium acetate or rhodium chloride in solvents like dichloromethane or toluene.
Oxidation: Common oxidizing agents include hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions are metal-ligand complexes, which are crucial intermediates in catalytic cycles .
Scientific Research Applications
(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: Plays a role in the development of drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine involves its ability to coordinate with transition metals, forming stable complexes. These complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets include metal centers, and the pathways involve the formation and dissociation of metal-ligand bonds .
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-3,4-Bis(diphenylphosphino)pyrrolidine
- (3R,4R)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine
Uniqueness
(3S,4S)-(-)-1-Benzyl-3,4-bis(diphenylphosphino)pyrrolidine is unique due to its specific stereochemistry, which imparts distinct chiral properties. This makes it particularly effective in asymmetric synthesis compared to its analogs .
Properties
IUPAC Name |
[(3S,4S)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33NP2/c1-6-16-29(17-7-1)26-36-27-34(37(30-18-8-2-9-19-30)31-20-10-3-11-21-31)35(28-36)38(32-22-12-4-13-23-32)33-24-14-5-15-25-33/h1-25,34-35H,26-28H2/t34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKMEKRMASHMIH-PXLJZGITSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33NP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447896 | |
Record name | (3S,4S)-1-Benzyl-3,4-bis(diphenylphosphanyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156517-64-5 | |
Record name | (3S,4S)-1-Benzyl-3,4-bis(diphenylphosphanyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60447896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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